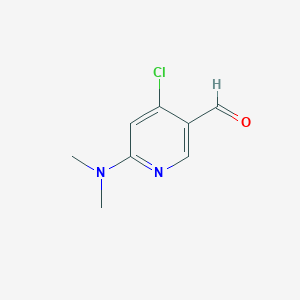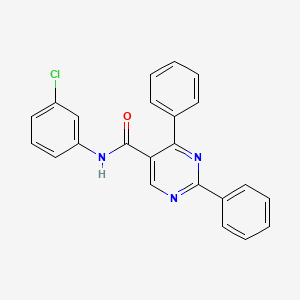![molecular formula C16H9BrN4O2S B2551777 N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 897735-87-4](/img/structure/B2551777.png)
N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with an oxadiazole ring, and a bromophenyl group attached to the oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazolines, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and biochemical pathways involving reactive oxygen species (ros) .
Mode of Action
Related compounds have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating biochemical pathways .
Biochemical Pathways
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide may affect several biochemical pathways. For instance, compounds with similar structures have been found to modulate pathways involving ROS . These compounds can increase ROS levels under cellular damage, which can negatively affect different cellular components .
Result of Action
Related compounds have been reported to cause various effects, such as inhibiting enzyme activity, modulating biochemical pathways, and causing changes in cellular components .
Analyse Biochimique
Biochemical Properties
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A, a vital cofactor in numerous biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall metabolic pathway.
Cellular Effects
The effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it binds to the active site of pantothenate synthetase, inhibiting its activity and disrupting the biosynthesis of coenzyme A. This inhibition leads to a cascade of effects on various metabolic pathways, ultimately affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound affects metabolic flux and metabolite levels by inhibiting key enzymes in the biosynthesis of essential cofactors such as coenzyme A. The inhibition of these enzymes disrupts normal metabolic processes, leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed within various cellular compartments, where it accumulates and exerts its effects. The interaction with transporters and binding proteins influences its localization and accumulation, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a critical factor in its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization within these compartments influences its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine . This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide: Similar structure but with a thiazole ring instead of an oxadiazole ring.
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-6-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to the presence of both oxadiazole and benzothiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYMCRHMDYQZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)

![2,4-DIETHYL 5-(2-{[4-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2551703.png)
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)
![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2551706.png)

![N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2551710.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)
![N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B2551715.png)

![N-(4-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2551717.png)
